14,15-Epoxy-5,8,11-eicosatrienoic acid
Overview
Description
14,15-Epoxy-5,8,11-eicosatrienoic acid is a member of the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid. These compounds are known for their roles in various physiological processes, including the regulation of blood pressure, inflammation, and cellular signaling .
Mechanism of Action
Target of Action
14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, is a long-chain fatty acid . It is a metabolite of arachidonic acid , and it primarily targets the 12-lipoxygenase enzyme .
Mode of Action
The compound interacts with its target, the 12-lipoxygenase enzyme, by inhibiting its activity . This interaction triggers the release of calcium ions (Ca2+) from the endoplasmic reticulum and other intracellular stores in MDCK cells .
Biochemical Pathways
14,15-EET is a product of the cytochrome P450 (CYP) pathway, specifically produced by CYP2C23, CYP2B2, and CYP2C24 . It is converted into vicinal diols by epoxide hydrolases, resulting in a loss of much of its biological activity .
Pharmacokinetics
It is known to be found in human blood plasma , suggesting that it is absorbed and distributed in the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of 12-lipoxygenase and the subsequent release of Ca2+ ions can have various effects on cellular functions . For example, it has been shown to induce concentration-related relaxations in bovine coronary arterial rings .
Action Environment
The action of 14,15-EET can be influenced by various environmental factors. For example, the presence of other compounds in the cellular environment can affect its stability and efficacy. Additionally, the specific cellular context, such as the type of cell and its physiological state, can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
14,15-Epoxy-5,8,11-eicosatrienoic acid plays a significant role in biochemical reactions, particularly in the cardiovascular system. It is produced by the action of cytochrome P450 epoxygenases on arachidonic acid. This compound interacts with soluble epoxide hydrolase, which metabolizes it into dihydroxyeicosatrienoic acids. The interaction between this compound and soluble epoxide hydrolase is crucial for regulating its biological activity and stability .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have vasodilatory effects on endothelial cells, promoting the relaxation of blood vessels. Additionally, this compound modulates inflammatory responses in immune cells by inhibiting the production of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific receptors on the cell surface, leading to the activation of downstream signaling pathways. This compound can activate peroxisome proliferator-activated receptors, which regulate gene expression related to lipid metabolism and inflammation. Additionally, this compound can inhibit the activity of soluble epoxide hydrolase, thereby increasing its own stability and prolonging its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can be rapidly metabolized by soluble epoxide hydrolase. Long-term exposure to this compound has been associated with sustained vasodilatory effects and anti-inflammatory properties in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as vasodilation and anti-inflammatory properties. At high doses, this compound can lead to adverse effects, including hypotension and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 epoxygenases and soluble epoxide hydrolase. These enzymes play a crucial role in the biosynthesis and metabolism of this compound, affecting its levels and biological activity. The compound can also influence metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biological effects. The compound’s distribution is influenced by its binding affinity to these transporters and proteins, affecting its accumulation and activity in different cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and plasma membrane. Its activity and function are influenced by its subcellular localization, which is directed by specific targeting signals and post-translational modifications. These modifications ensure that this compound reaches the appropriate cellular compartments to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 14,15-Epoxy-5,8,11-eicosatrienoic acid can be synthesized through the epoxidation of arachidonic acid. This process typically involves the use of peracids or other oxidizing agents to introduce the epoxy group at the 14,15-position of the eicosatrienoic acid chain .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 14,15-Epoxy-5,8,11-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to vicinal diols by epoxide hydrolases.
Reduction: Reduction of the epoxy group to form diols.
Substitution: Nucleophilic attack on the epoxy group leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidation: Epoxide hydrolases are commonly used to convert the epoxy group to diols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like water or alcohols can attack the epoxy group under acidic or basic conditions.
Major Products:
Vicinal Diols: Formed from the hydrolysis of the epoxy group.
Reduced Products: Diols formed from the reduction of the epoxy group.
Scientific Research Applications
14,15-Epoxy-5,8,11-eicosatrienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its role in cellular signaling and regulation of physiological processes.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
Comparison with Similar Compounds
- 11,12-Epoxy-5,8,14-eicosatrienoic acid
- 8,9-Epoxy-5,11,14-eicosatrienoic acid
- 5,6-Epoxy-8,11,14-eicosatrienoic acid
Comparison: 14,15-Epoxy-5,8,11-eicosatrienoic acid is unique in its specific position of the epoxy group, which influences its biological activity and interactions with molecular targets. Compared to other EETs, it has distinct effects on blood pressure regulation and inflammation .
Properties
CAS No. |
197508-62-6 |
---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10- |
InChI Key |
JBSCUHKPLGKXKH-ILYOTBPNSA-N |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |
SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
14,15-EET 14,15-epoxy-5,8,11-eicosatrienoic acid 14,15-epoxy-5,8,11-eicosatrienoic acid, (2alpha(5Z,8Z,11Z),3alpha)-isomer 14,15-epoxyeicosatrienoic acid 14,15-oxido-5,8,11-eicosatrienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 13-HEpETrE formed in rat epidermal microsomes?
A1: The research paper by McGuire et al. [] demonstrates that 13-HEpETrE is generated as an intermediate metabolite during the conversion of 15(S)-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) to 15-hydroxy-5,8,11-eicosatrienoic acid (15-HETrE). This conversion occurs both in the presence and absence of NADPH. While the exact mechanism of 13-HEpETrE formation isn't explicitly detailed, the study suggests that rat epidermal microsomes possess the enzymatic machinery to catalyze this reaction.
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